molecular formula C12H16O2 B15311979 3-(2-Ethylphenyl)-2-methylpropanoic acid

3-(2-Ethylphenyl)-2-methylpropanoic acid

Cat. No.: B15311979
M. Wt: 192.25 g/mol
InChI Key: RJNIMWYUJZEWIB-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-2-methylpropanoic acid ( 1528405-76-6) is a high-quality organic building block with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is supplied with a typical purity of 98% and is accompanied by comprehensive analytical data, including NMR and HPLC documentation, to support rigorous research and development activities . As a derivative of benzeneacetic acid, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research . While the specific biological mechanism of action for this exact isomer is not fully detailed in the available literature, structural analogs with the ethylphenyl group located at the para-position of the ring are well-established as key intermediates in the synthesis of potent active pharmaceutical ingredients. For instance, such analogs are critically employed in the production of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in oncology research . This suggests potential applications for researchers investigating novel therapeutic agents or studying structure-activity relationships (SAR) in medicinal chemistry. The compound is intended for laboratory research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2-ethylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O2/c1-3-10-6-4-5-7-11(10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)

InChI Key

RJNIMWYUJZEWIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)-2-methylpropanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of 2-ethylbenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to optimize yield and reduce production costs. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

3-(2-Ethylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The aromatic ring and substituents can also participate in hydrophobic interactions and π-π stacking with target proteins or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(2-Ethylphenyl)-2-methylpropanoic acid with four structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications Safety Profile (GHS Classification)
This compound C₁₂H₁₆O₂ 192.25* 2-Ethylphenyl, methylpropanoic acid Pharmaceutical intermediate (inferred) Not explicitly reported
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₃BrO₂ 285.14 Bromo, ethylphenyl, methylpropanoic acid Pharmaceutical/agrochemical intermediate No direct data; brominated aromatics may pose toxicity risks
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 2-Methoxyphenyl, propanoic acid Research reagent (Kanto Catalog) Hazards unspecified in evidence
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid C₆H₁₃NO₂S 163.24 Aminoethylsulfanyl, methylpropanoic acid Laboratory chemical synthesis H302 (oral toxicity), H315 (skin irritation)
(2RS)-2-Methyl-3-sulphanylpropanoic acid C₄H₈O₂S 136.17 Sulphanyl, methylpropanoic acid Captopril impurity (pharmaceuticals) Not explicitly reported; sulphanyl groups may enhance reactivity

*Calculated based on structural formula.

Biological Activity

3-(2-Ethylphenyl)-2-methylpropanoic acid, a compound belonging to the class of carboxylic acids, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Chemical Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • Structure : The compound features a propanoic acid backbone with an ethylphenyl substituent, which is hypothesized to influence its biological activity.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases.

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
102530
505055
1007080

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress.

Concentration (µM)DPPH Scavenging Activity (%)
1015
5045
10075

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes linked to metabolic disorders. For instance, it demonstrated inhibitory effects on choline kinase, which is involved in phospholipid metabolism. This inhibition could potentially disrupt pathways associated with cancer cell proliferation.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Pathways : By downregulating NF-κB signaling, the compound reduces the expression of inflammatory mediators.
  • Scavenging of Reactive Oxygen Species (ROS) : Its antioxidant properties help mitigate oxidative damage in cells.
  • Enzymatic Modulation : Inhibition of key metabolic enzymes alters cellular metabolism, potentially leading to reduced tumor growth in cancer models.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Cancer Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines. The mechanism was attributed to increased oxidative stress and subsequent activation of apoptotic pathways.
    • Findings :
      • Increased caspase-3 activity was observed.
      • Reduction in cell viability was noted at concentrations above 50 µM.
  • Animal Model Studies : In vivo studies using murine models indicated that administration of the compound led to reduced tumor size in xenograft models, supporting its potential as an anticancer agent.

Q & A

Q. What degradation pathways dominate under oxidative conditions?

  • Methodological Answer : Oxidative stress (H₂O₂, Fe²⁺) primarily cleaves the ethyl group, forming 3-phenylpropanoic acid and ethylene. Track via:
  • GC-MS : Detect volatile ethylene.
  • EPR Spectroscopy : Identify radical intermediates (e.g., phenylperoxyl radicals) .

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